molecular formula C11H13NO3 B2724657 2-Acetamido-5-ethylbenzoic acid CAS No. 92367-84-5

2-Acetamido-5-ethylbenzoic acid

Cat. No. B2724657
CAS RN: 92367-84-5
M. Wt: 207.229
InChI Key: IDPVIUVCXWRXOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has been reported. The process involves increasing the alkyl position (methyl) in an acetamide moiety. The changes in methyl in larger groups such as phenyl and benzyl aim to increase their selectivity over cyclooxygenase 2 (COX-2). These derivatives were prepared using classic methods of acylation reactions with anhydride or acyl chloride .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Acetamido-5-ethylbenzoic acid are not documented, related compounds have been studied. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have been synthesized using acylation reactions with anhydride or acyl chloride .

properties

IUPAC Name

2-acetamido-5-ethylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-3-8-4-5-10(12-7(2)13)9(6-8)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPVIUVCXWRXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)NC(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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